molecular formula C42H51ClN6O6 B12066664 3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide

3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide

Cat. No.: B12066664
M. Wt: 771.3 g/mol
InChI Key: HSTNEKZTSOZTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ensemble Compound 159 is a peptide inhibitor of interleukin-17A (IL-17A). This compound is known for its ability to bind to IL-17A and inhibit the formation of the IL-17A–IL-17RA complex. It has shown efficacy in various assays, including enzyme-linked immunosorbent assay (ELISA), HT29-GROα cell-based functional assay, rheumatoid arthritis synovial fibroblast assay, and surface plasmon resonance-based biophysical binding assessment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ensemble Compound 159 involves multiple steps, starting with the preparation of the peptide backbone. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The final product is obtained after cleavage from the resin and purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Ensemble Compound 159 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ensemble Compound 159 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is also involved in binding interactions with IL-17A, which can be considered a type of non-covalent interaction.

Common Reagents and Conditions

Major Products Formed

The major product formed is Ensemble Compound 159 itself, which is a peptide with a specific sequence designed to inhibit IL-17A .

Scientific Research Applications

Ensemble Compound 159 has a wide range of applications in scientific research:

Mechanism of Action

Ensemble Compound 159 exerts its effects by binding to IL-17A and inhibiting the formation of the IL-17A–IL-17RA complex. This inhibition prevents the downstream signaling pathways mediated by IL-17A, which are involved in inflammatory responses. The compound’s binding affinity and specificity for IL-17A are critical for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

    Ensemble Compound 158: Another peptide inhibitor of IL-17A with a slightly different sequence.

    Ensemble Compound 160: A peptide inhibitor targeting a different cytokine but with similar structural features.

Uniqueness

Ensemble Compound 159 is unique due to its high binding affinity for IL-17A and its ability to inhibit the IL-17A–IL-17RA complex formation effectively. Its efficacy in various assays and potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C42H51ClN6O6

Molecular Weight

771.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide

InChI

InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)

InChI Key

HSTNEKZTSOZTDI-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5

Origin of Product

United States

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